Glycyl-leucyl-tyrosine

Descripción general

Descripción

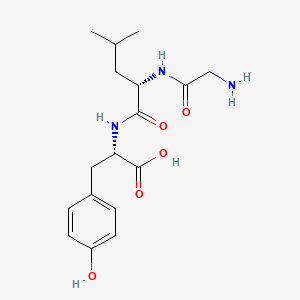

Glycyl-leucyl-tyrosine is a dipeptide composed of glycine and L-tyrosine joined by a peptide linkage . It is functionally related to a glycine and a L-tyrosine .

Synthesis Analysis

The synthesis of Glycyl-leucyl-tyrosine derivatives has been investigated using the PST-01 protease from Pseudomonas aeruginosa PST-01 . The reaction conditions of the synthesis of carbobenzoxy-glycyl-l-tyrosine amide (Cbz-Gly-Tyr-NH2) were studied in the presence of organic solvents .Molecular Structure Analysis

The molecular formula of Glycyl-leucyl-tyrosine is C17H25N3O5 . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ (2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3- (4-hydroxyphenyl)propanoic acid .Chemical Reactions Analysis

The chemical reactions involving Glycyl-leucyl-tyrosine are not fully detailed in the available resources .Physical And Chemical Properties Analysis

Glycyl-leucyl-tyrosine has a molecular weight of 351.4 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 9 rotatable bonds .Aplicaciones Científicas De Investigación

Laccase-Catalyzed Oligomerization of Proteins

The tripeptide Gly-Leu-Tyr has been used as a substrate in studies involving laccase-catalyzed oligomerization of proteins. This process was studied using Trametes hirsuta laccase and coactosin as a model system to elucidate the reaction mechanism .

2. Modulating Collagen Fibers and Extracellular Matrix Restoration A hydrolysate rich in Gly-Leu-Tyr has been shown to alleviate photoaging by modulating the deposition of collagen fibers and restoring extracellular components matrix in SD rats .

Antioxidant Activities

In research focused on antioxidant peptides, Gly-Leu-Tyr-containing hydrolysates exhibited powerful hydroxyl radical scavenging and reactive oxygen species (ROS) reduction activities, which may be mechanisms against photoaging .

Anxiolytic-like Effects

The tripeptide sequence Tyr-Leu-Gly, which is closely related to Gly-Leu-Tyr, has been characterized for its anxiolytic-like effects in experimental studies .

5. Translocation through Human Peptide Transporter 1 (hPEPT1) Gly-Leu-Tyr has been studied for its ability to translocate through hPEPT1, which is significant for drug delivery and absorption processes .

Antidepressant-like Activity

Research has indicated that dipeptides containing sequences similar to Gly-Leu-Tyr exhibit antidepressant-like activity, suggesting potential applications in mental health treatment .

Mecanismo De Acción

Target of Action

Gly-Leu-Tyr, also known as Glycyl-leucyl-tyrosine or Glycyl-L-leucyl-L-Tyrosine or H-Gly-Leu-Tyr-OH, is a tripeptide that has been reported to display significant antioxidant activity Peptides with similar structures have been reported to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

For instance, some peptides can bind to specific receptors on the cell surface, triggering intracellular signaling pathways . Others can act as enzyme inhibitors, altering the rate of specific biochemical reactions .

Biochemical Pathways

For example, antioxidant peptides can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . They may also exert their effects through the MAPK and NF-κB signaling pathways .

Pharmacokinetics

They are metabolized by various enzymes and excreted via the kidneys .

Result of Action

Given its reported antioxidant activity , it can be inferred that Gly-Leu-Tyr may help protect cells from oxidative stress, thereby contributing to the maintenance of cellular health and function.

Action Environment

The action, efficacy, and stability of Gly-Leu-Tyr can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of peptides. Additionally, the presence of other molecules, such as enzymes and receptors, can influence the interaction of Gly-Leu-Tyr with its targets .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-10(2)7-13(19-15(22)9-18)16(23)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWYPMDMDYCKMD-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4306-24-5 | |

| Record name | Glycyl-L-leucyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4306-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-leucyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-glycyl-L-leucyl)-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

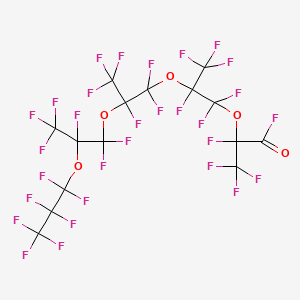

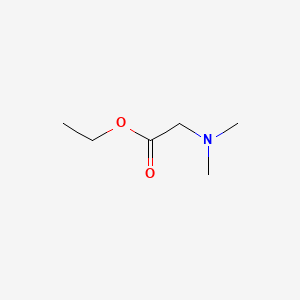

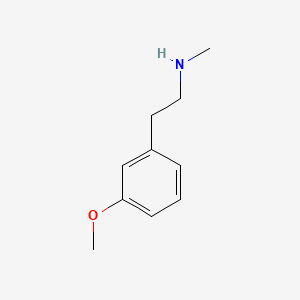

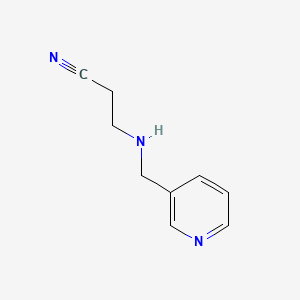

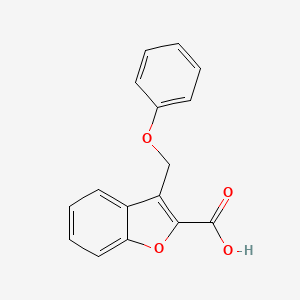

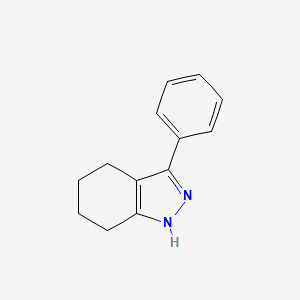

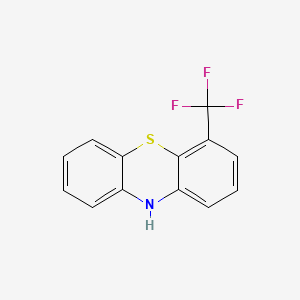

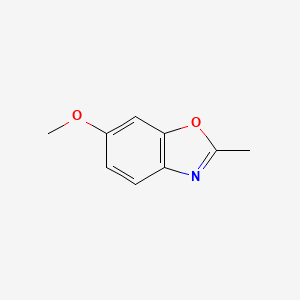

Feasible Synthetic Routes

Q & A

ANone: Gly-Leu-Tyr can be a substrate for various enzymes, including aminopeptidases and laccases.

- Aminopeptidases: These enzymes cleave the N-terminal amino acid from peptides. For Gly-Leu-Tyr, aminopeptidase I from Bacillus stearothermophilus hydrolyzes the peptide, releasing glycine and leaving Leu-Tyr. [] The enzyme exhibits cooperative binding with ANS (8-anilino-1-naphthalenesulfonic acid), a fluorescent probe, suggesting conformational changes upon ligand binding that may be related to activity regulation. []

- Laccases: These enzymes oxidize phenolic compounds, including tyrosine residues. In the case of Gly-Leu-Tyr, laccase from Trametes hirsuta specifically oxidizes the tyrosine residue. [] This oxidation can lead to the formation of crosslinks with other tyrosine residues, resulting in protein oligomerization. [, ] For instance, laccase effectively polymerized gliadin proteins, impacting dough rheology and bread characteristics. []

ANone:

- Spectroscopic data:

- NMR: Detailed NMR studies, including crystal structures with solvents like dimethylsulfoxide and 2-propanol, reveal that Gly-Leu-Tyr can adopt various conformations, including antiparallel pleated sheets and beta-turn structures. The leucine side chain shows flexibility, adopting different rotamers. [, ]

- UV-Vis and ESR: These techniques were used to study copper(II) complexes of tyrosine-containing tripeptides, including Gly-Leu-Tyr. The studies indicate that the phenolic hydroxy group of tyrosine does not directly coordinate with the copper ion under the tested conditions. []

ANone: While specific stability data for Gly-Leu-Tyr under various conditions are limited in the provided research, general observations can be made:

- Proteolytic Degradation: As a peptide, Gly-Leu-Tyr is susceptible to hydrolysis by proteases, as demonstrated by its use as a substrate for aminopeptidases. [, ]

- Oxidation: The tyrosine residue within Gly-Leu-Tyr is prone to oxidation, particularly by enzymes like laccases. [, ] This oxidation can lead to changes in its structure and potential cross-linking with other molecules.

A: Gly-Leu-Tyr was used as a model substrate to study the transport activity of OppA, a protein involved in oligopeptide uptake in bacteria. Research showed that the presence of OppA significantly enhanced the transport of Gly-Leu-Tyr into Escherichia coli cells. [] Interestingly, the study also revealed that OppA could bind to and increase the uptake of certain aminoglycoside antibiotics, suggesting a potential mechanism for increasing antibiotic sensitivity in bacteria. []

ANone: Several analytical techniques are employed to study Gly-Leu-Tyr and its interactions, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and purify Gly-Leu-Tyr from complex mixtures. [, ]

- Mass Spectrometry (MS): Techniques like MALDI-TOF MS and TOF/TOF MS are used to identify and characterize Gly-Leu-Tyr, its degradation products, and reaction intermediates. []

- Spectroscopic Techniques: UV-Vis and ESR spectroscopy are used to investigate the interactions of Gly-Leu-Tyr with metal ions, like copper(II). [, ]

- Enzyme Assays: Various assays measure the activity of enzymes like aminopeptidases and laccases using Gly-Leu-Tyr as a substrate, often monitoring changes in absorbance or fluorescence. [, , ]

A: Yes, research suggests that Gly-Leu-Tyr may be a naturally occurring peptide. A study on peptide inhibitors of angiotensin I-converting enzyme (ACE) isolated from dried bonito (a type of fish) identified Gly-Leu-Tyr-Pro as one of the active peptides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.